molecular formula C22H23ClN4OS B12401242 Hdac2-IN-1

Hdac2-IN-1

Cat. No.: B12401242
M. Wt: 427.0 g/mol
InChI Key: YMNUWCFQVRYQGA-IEBWSBKVSA-N
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Description

Hdac2-IN-1 is a selective inhibitor of histone deacetylase 2, a member of the histone deacetylase family. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate gene expression by inhibiting histone deacetylase 2 activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac2-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Hdac2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

Hdac2-IN-1 has a wide range of scientific research applications, including:

    Cancer Research: this compound is extensively studied for its potential as an anti-cancer agent. .

    Epigenetic Studies: The compound is used to study the role of histone deacetylase 2 in gene expression and chromatin remodeling. .

    Neurodegenerative Diseases: this compound is investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease. .

    Inflammatory Diseases: The compound is also studied for its anti-inflammatory properties. .

Mechanism of Action

Hdac2-IN-1 exerts its effects by selectively inhibiting histone deacetylase 2. The inhibition of histone deacetylase 2 leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The molecular targets of this compound include histone deacetylase 2 and other components of the chromatin remodeling complex. The pathways involved in its mechanism of action include the regulation of gene expression, cell cycle control, and apoptosis .

Comparison with Similar Compounds

Hdac2-IN-1 is compared with other histone deacetylase inhibitors such as:

    Vorinostat: A broad-spectrum histone deacetylase inhibitor that targets multiple histone deacetylase isoforms.

    Panobinostat: Another broad-spectrum inhibitor with potent anti-cancer activity.

    Entinostat: A selective inhibitor of histone deacetylase 1 and histone deacetylase 3.

List of Similar Compounds

  • Vorinostat
  • Panobinostat
  • Entinostat
  • Romidepsin
  • Belinostat

This compound stands out due to its selectivity for histone deacetylase 2, which may translate to improved therapeutic profiles and reduced adverse effects compared to broader-spectrum histone deacetylase inhibitors .

Properties

Molecular Formula

C22H23ClN4OS

Molecular Weight

427.0 g/mol

IUPAC Name

[(2R,4S)-4-(3-chlorophenyl)pyrrolidin-2-yl]-(4-thieno[2,3-c]pyridin-7-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C22H23ClN4OS/c23-18-3-1-2-16(12-18)17-13-19(25-14-17)22(28)27-9-7-26(8-10-27)21-20-15(4-6-24-21)5-11-29-20/h1-6,11-12,17,19,25H,7-10,13-14H2/t17-,19-/m1/s1

InChI Key

YMNUWCFQVRYQGA-IEBWSBKVSA-N

Isomeric SMILES

C1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)[C@H]4C[C@H](CN4)C5=CC(=CC=C5)Cl

Canonical SMILES

C1CN(CCN1C2=NC=CC3=C2SC=C3)C(=O)C4CC(CN4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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